Ethyl 3,4,5-trifluorobenzoate
Overview
Description
Ethyl 3,4,5-trifluorobenzoate is a chemical compound with the molecular formula C9H7F3O2 . It contains a total of 21 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .
Synthesis Analysis
The synthesis of this compound involves reactions of pentaarylantimony (Ar 5 Sb, where Ar = Ph or p -Tol) with triarylantimony bis (pentafluorobenzoate) and triarylantimony bis (3,4,5-trifluorobenzoate) in toluene, which yields tetraarylantimony pentafluoro- and 3,4,5-trifluorobenzoates . The starting triarylantimony bis (pentafluorobenzoates) and bis (3,4,5-trifluorobenzoates) were prepared in ether by oxidative addition involving triarylstibine, hydrogen peroxide, and pentafluorobenzoic or 3,4,5-trifluorobenzoic acid, respectively .Molecular Structure Analysis
The molecular structure of this compound includes 21 bonds in total: 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.15 . It is predicted to have a boiling point of 229.9±40.0 °C and a density of 1.304±0.06 g/cm3 . It is a liquid at room temperature and is colorless .Scientific Research Applications
Synthesis of Trifluorobenzoic Acid
Ethyl 3,4,5-trifluorobenzoate plays a significant role in the synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate in the pharmaceutical industry and material science. A microflow process involving the generation of an aryl-Grignard reagent followed by reaction with gaseous CO2 has been reported. This process yields 2,4,5-trifluorobenzoic acid with high purity and efficiency, highlighting the utility of this compound in synthetic chemistry applications (Deng et al., 2015).
Production of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, closely related to this compound, is a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be derived, demonstrating the compound's versatility in producing various molecular structures (Honey et al., 2012).
Synthesis of 1,4-Dihydropyridines
3,4,5-Trifluorobenzeneboronic acid, a compound related to this compound, is used as a catalyst in the synthesis of 4-pyrazolyl 1,4-dihydropyridines. This demonstrates its effectiveness as a catalyst in the eco-friendly and facile synthesis of 1,4-dihydropyridines, a class of compounds with various applications in chemistry (Sridhar & Perumal, 2005).
Preparation of Chiral Compounds
This compound is instrumental in the preparation of chiral compounds. The reduction of related compounds by fermenting baker's yeast has been used to yield enantiomerically pure ethyl hydroxyesters. This demonstrates its potential in chiral synthesis, which is vital in producing enantiomerically pure pharmaceuticals (Seebach et al., 1984).
Photorearrangement Studies
Photolysis of related compounds like ethyl 3-azido-4,6-difluorobenzoate, which shares structural similarities with this compound, has been studied to understand the regioselective formation of complex organic structures. These studies provide insights into the behavior of such compounds under photochemical conditions, relevant for developing new synthetic methodologies (Andersson et al., 2017).
Safety and Hazards
Ethyl 3,4,5-trifluorobenzoate is classified under GHS07 for safety . The signal word for this compound is “Warning” and it has several hazard statements including H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Relevant Papers There are several papers related to this compound. For instance, the paper titled “this compound | 495405-09-9 - MilliporeSigma” provides information about the compound’s properties, safety data, and more . Another paper titled “The crystal structure of ethyl 2,3,5-trifluoro-4-(4-oxo-3,4 …” discusses the crystal structure of a similar compound . Further analysis of these and other relevant papers would provide more detailed information about this compound.
Properties
IUPAC Name |
ethyl 3,4,5-trifluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHPRVLGRIWCQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014932 | |
Record name | Ethyl 3,4,5-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495405-09-9 | |
Record name | Ethyl 3,4,5-trifluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495405-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,4,5-trifluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0495405099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,4,5-trifluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3,4,5-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,4,5-trifluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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